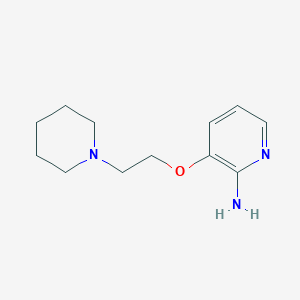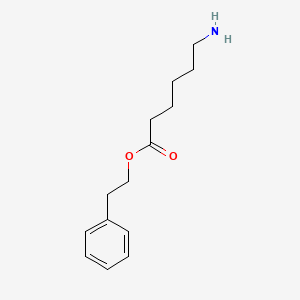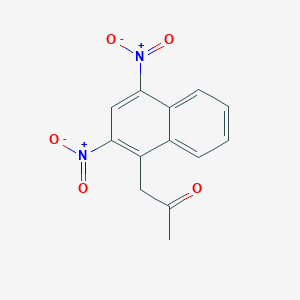
2-Fluoro-3-iodo-4-(2-methyl-1,3-dioxan-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-3-iodo-4-(2-methyl-1,3-dioxan-2-yl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with fluorine, iodine, and a 2-methyl-1,3-dioxane group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-iodo-4-(2-methyl-1,3-dioxan-2-yl)pyridine can be achieved through multi-step organic synthesis. One common method involves the initial formation of the pyridine ring followed by the introduction of the fluorine and iodine substituents. The 2-methyl-1,3-dioxane group can be introduced through a subsequent reaction.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale organic synthesis techniques. These methods may include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the desired substituents onto the pyridine ring .
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-3-iodo-4-(2-methyl-1,3-dioxan-2-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: The compound can undergo coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boronic acids, and bases such as potassium carbonate. Reaction conditions typically involve heating the reaction mixture to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted pyridines.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-3-iodo-4-(2-methyl-1,3-dioxan-2-yl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific biological pathways.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Wirkmechanismus
The mechanism of action of 2-Fluoro-3-iodo-4-(2-methyl-1,3-dioxan-2-yl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine and iodine substituents can influence the compound’s binding affinity and specificity for these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-3-iodopyridine: Lacks the 2-methyl-1,3-dioxane group, making it less sterically hindered.
3-Iodo-4-(2-methyl-1,3-dioxan-2-yl)pyridine: Lacks the fluorine substituent, affecting its electronic properties.
2-Fluoro-4-(2-methyl-1,3-dioxan-2-yl)pyridine: Lacks the iodine substituent, impacting its reactivity in coupling reactions.
Uniqueness
2-Fluoro-3-iodo-4-(2-methyl-1,3-dioxan-2-yl)pyridine is unique due to the combination of its substituents, which confer distinct electronic and steric properties. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
| 137718-88-8 | |
Molekularformel |
C10H11FINO2 |
Molekulargewicht |
323.10 g/mol |
IUPAC-Name |
2-fluoro-3-iodo-4-(2-methyl-1,3-dioxan-2-yl)pyridine |
InChI |
InChI=1S/C10H11FINO2/c1-10(14-5-2-6-15-10)7-3-4-13-9(11)8(7)12/h3-4H,2,5-6H2,1H3 |
InChI-Schlüssel |
FIIIOYVCPLDXQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCCCO1)C2=C(C(=NC=C2)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Methoxyphenyl)methylidene]cyclopentan-1-one](/img/no-structure.png)


![1-Propanol, 3-[[(4-methoxyphenyl)diphenylmethyl]thio]-](/img/structure/B14266084.png)
![2,2'-[1,2-Phenylenebis(methylenesulfanediyl)]diacetic acid](/img/structure/B14266091.png)


![4-[1-(4-Aminophenyl)-3,3,5-trimethylcyclohexyl]aniline](/img/structure/B14266124.png)

